

Application Notes: Synthesis of 2-((3-Fluorobenzyl)oxy)phenyl)acetic acid

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Compound of Interest

Compound Name: 2-((3-Fluorobenzyl)oxy)phenyl)acetic acid

Cat. No.: B1338240

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Compound: **2-((3-Fluorobenzyl)oxy)phenyl)acetic acid** CAS Number: 902836-26-4

Molecular Formula: C₁₅H₁₃FO₃ Molecular Weight: 260.26 g/mol

Introduction

2-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, serving as building blocks for various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorobenzyl ether moiety can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable intermediate for constructing more complex, biologically active molecules.

This document provides a detailed two-step protocol for the laboratory synthesis of this compound, intended for researchers in organic chemistry and drug discovery. The synthesis involves a Williamson ether synthesis to form the ether linkage, followed by saponification to yield the final carboxylic acid.

Experimental Protocols

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis Methyl 2-(3-hydroxyphenyl)acetate + 3-Fluorobenzyl bromide → Methyl 2-((3-fluorobenzyl)oxy)phenyl)acetate

Step 2: Saponification (Ester Hydrolysis) Methyl 2-((3-fluorobenzyl)oxy)phenyl)acetate → **2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid**

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Supplier
Methyl 2-(3-hydroxyphenyl)acetate	C ₉ H ₁₀ O ₃	166.17	Sigma-Aldrich
3-Fluorobenzyl bromide	C ₇ H ₆ BrF	189.02	Sigma-Aldrich
Potassium Carbonate (K ₂ CO ₃), anhydrous	K ₂ CO ₃	138.21	Fisher Scientific
Acetone, ACS Grade	C ₃ H ₆ O	58.08	VWR Chemicals
Sodium Hydroxide (NaOH)	NaOH	40.00	J.T. Baker
Methanol, ACS Grade	CH ₃ OH	32.04	EMD Millipore
Hydrochloric Acid (HCl), 3M	HCl	36.46	Acros Organics
Ethyl Acetate, ACS Grade	C ₄ H ₈ O ₂	88.11	Fisher Scientific
Hexanes, ACS Grade	C ₆ H ₁₄	86.18	VWR Chemicals
Magnesium Sulfate (MgSO ₄), anhydrous	MgSO ₄	120.37	Sigma-Aldrich
Deionized Water	H ₂ O	18.02	In-house supply

Protocol 1: Synthesis of Methyl 2-((3-fluorobenzyl)oxy)phenyl)acetate (Intermediate)

This procedure details the formation of the ether linkage via a Williamson ether synthesis.[\[1\]](#)[\[2\]](#)

1. Reaction Setup:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(3-hydroxyphenyl)acetate (5.00 g, 30.1 mmol).[\[3\]](#)
- Add anhydrous potassium carbonate (8.32 g, 60.2 mmol, 2.0 equivalents).
- Add 100 mL of acetone to the flask.

2. Reagent Addition:

- Stir the suspension vigorously.
- Add 3-fluorobenzyl bromide (4.0 mL, 33.1 mmol, 1.1 equivalents) to the mixture using a syringe.[\[4\]](#)
- Rinse the syringe with a small amount of acetone and add it to the flask.

3. Reaction:

- Heat the reaction mixture to reflux (approximately 56°C) using a heating mantle.
- Maintain the reflux with vigorous stirring for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

4. Work-up and Isolation:

- After the reaction is complete, cool the mixture to room temperature.

- Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with acetone (2 x 20 mL).
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
- Dissolve the crude oil in 100 mL of ethyl acetate.
- Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

- The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, if necessary.
- Combine the fractions containing the pure product and concentrate under vacuum to yield Methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate as a colorless to pale yellow oil.

Protocol 2: Synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (Final Product)

This procedure describes the hydrolysis of the intermediate ester to the final carboxylic acid.

1. Reaction Setup:

- Place the methyl 2-(3-((3-fluorobenzyl)oxy)phenyl)acetate (assuming ~28 mmol from the previous step) into a 250 mL round-bottom flask with a magnetic stir bar.
- Add 50 mL of methanol and 50 mL of deionized water.
- Add sodium hydroxide pellets (2.24 g, 56.0 mmol, 2.0 equivalents) to the solution.

2. Reaction:

- Attach a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 2-4 hours.
- The reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester spot has disappeared.

3. Work-up and Isolation:

- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Slowly acidify the solution to a pH of ~2 by adding 3 M HCl dropwise with stirring. A white precipitate should form.[\[5\]](#)
- Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.

4. Purification (Recrystallization):

- Transfer the crude solid to a beaker.
- Recrystallize the product from a suitable solvent, such as a water/ethanol mixture or toluene, to achieve high purity.[\[6\]](#)[\[7\]](#)
- To do this, dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Data Presentation

Table 1: Reactant Stoichiometry and Theoretical Yield

Step	Reactant	M.W. (g/mol)	Amount (g)	Moles (mmol)	Equivalents	Theoretical Yield (g)
1	Methyl 2-(3-(3-hydroxyphenyl)acetyl)acetate	166.17	5.00	30.1	1.0	N/A
1	3-(3-bromophenoxy)benzyl bromide	189.02	6.26	33.1	1.1	8.25
2	Methyl 2-(3-((3-(3-(3-bromophenoxy)benzyl)oxy)acetyl)phenyl)acetate	274.28	8.25	30.1	1.0	7.83

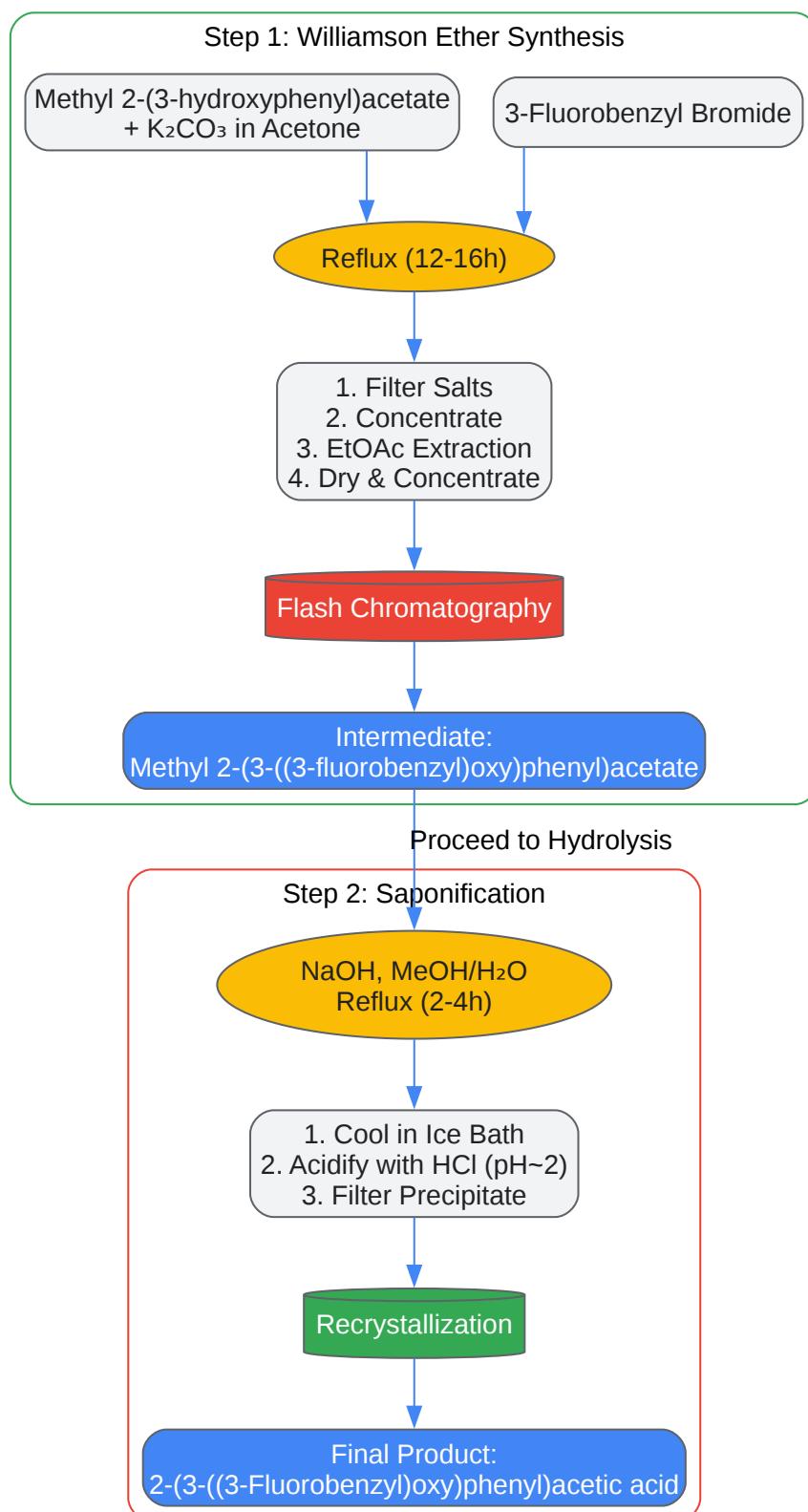
Table 2: Expected Product Characterization

Compound	Physical State	Expected Yield (%)	Melting Point (°C)
Methyl 2-(3-((3-(3-bromophenoxy)benzyl)oxy)phenyl)acetate	Colorless Oil	85-95	N/A
2-(3-((3-(3-bromophenoxy)benzyl)oxy)acetyl)phenyl acetate	White Solid	90-98	105-107

Note: Yields are estimates and will vary based on experimental execution. Melting point is based on literature values and should be confirmed experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, from starting materials to the final purified product.

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Caption: Workflow for the two-step synthesis of the target compound.

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